molecular formula C11H18N2O2 B499347 N-(Furan-2-ylmethyl)-2-morpholinoethanamine CAS No. 880813-53-6

N-(Furan-2-ylmethyl)-2-morpholinoethanamine

Cat. No.: B499347
CAS No.: 880813-53-6
M. Wt: 210.27g/mol
InChI Key: XODQIXKMHPJBFF-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is an organic compound that features a furan ring and a morpholine ring connected via an ethanamine chain

Scientific Research Applications

N-(Furan-2-ylmethyl)-2-morpholinoethanamine has several scientific research applications:

Safety and Hazards

The safety and hazards of “N-(furan-2-ylmethyl)acetamide” and “N-(furan-2-ylmethyl)cyclohexanecarboxamide” are available on PubChem .

Future Directions

Bio-based furanic oxygenates, which are similar to “N-(Furan-2-ylmethyl)-2-morpholinoethanamine”, represent a well-known class of lignocellulosic biomass-derived platform molecules . In the presence of H2 and different nitrogen sources, these versatile building blocks can be transformed into valuable amine compounds via reductive amination or hydrogen-borrowing amination mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine typically involves the reaction of furan-2-carbaldehyde with morpholine and an appropriate amine. One common method is the reductive amination of furan-2-carbaldehyde with morpholine and ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction parameters and can be scaled up for commercial production.

Chemical Reactions Analysis

Types of Reactions

N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Furan-2-ylmethyl)-2-morpholinoethanamine is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODQIXKMHPJBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880813-53-6
Record name (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine
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